molecular formula C12H10N2O2 B8398889 Methyl 2-(pyridin-4-yl)pyridine-4-carboxylate

Methyl 2-(pyridin-4-yl)pyridine-4-carboxylate

Cat. No.: B8398889
M. Wt: 214.22 g/mol
InChI Key: XQGCMTQZYKUNTG-UHFFFAOYSA-N
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Description

[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester typically involves the esterification of [2,4’]Bipyridinyl-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,4’]Bipyridinyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for developing therapeutic agents.

Industry

In the industrial sector, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities .

Mechanism of Action

The mechanism of action of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other bipyridine derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-pyridin-4-ylpyridine-4-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-7-14-11(8-10)9-2-5-13-6-3-9/h2-8H,1H3

InChI Key

XQGCMTQZYKUNTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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